N-(4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
Overview
Description
N-(4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide, also known as MPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPNPB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. We will also explore the future directions for research on this compound.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation. Preclinical studies suggest promising results, but further clinical trials are needed .
- The compound exhibits anti-inflammatory properties by modulating immune responses. It may be relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Investigations have highlighted its neuroprotective effects, particularly in models of neurodegenerative diseases. Researchers believe it could mitigate oxidative stress and inflammation in the brain .
- Some studies indicate that this compound possesses analgesic properties. It may act on pain receptors or influence pain signaling pathways, making it a candidate for pain management .
- Preliminary research suggests that the compound might impact cardiovascular health. It could influence blood pressure, vascular function, or lipid metabolism. However, more studies are necessary to confirm these effects .
- In vitro experiments have demonstrated antimicrobial activity against certain bacteria and fungi. Researchers are investigating its potential as a novel antimicrobial agent .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Activity
Analgesic Potential
Cardiovascular Applications
Antimicrobial Activity
For additional resources and networking opportunities related to research, consider joining the Cambridge Society for the Application of Research (CSAR) . They organize lectures, webinars, and awards for outstanding research with real-world applications . You can also explore ORCID , a platform that provides unique identifiers for researchers and links their professional activities . If you have specific queries related to grants or research contracts, the Cambridge Research Office can provide assistance .
properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-6-14(7-5-13)19-18(22)16-12-15(21(23)24)8-9-17(16)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODUIYFMRQTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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